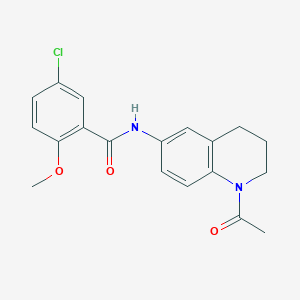![molecular formula C17H25N5O2 B2505604 8-(sec-butyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 915915-64-9](/img/structure/B2505604.png)
8-(sec-butyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “8-(sec-butyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a purine derivative. Purines are biologically significant compounds, being key components of DNA and RNA. They also play crucial roles in numerous biochemical processes .
Molecular Structure Analysis
The compound contains a purine core, which is a two-ring system consisting of a six-membered pyrimidine ring fused to a five-membered imidazole ring . The various alkyl groups (sec-butyl, methyl, propyl) are attached to this core at specific positions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. As this is a complex organic molecule, it would be expected to have low solubility in water, and its melting and boiling points would likely be relatively high .Scientific Research Applications
Structure-Activity Relationship and Drug Discovery
Research has focused on the structure-activity relationships (SAR) of derivatives of imidazo[2,1-f]purinones, indicating their potential as potent and selective antagonists for specific receptors. For instance, derivatives of this compound have been explored for their affinity towards the A3 adenosine receptor, suggesting a promising avenue for therapeutic intervention in conditions where modulation of this receptor is beneficial. This exploration includes the assessment of modifications at various positions on the core structure to enhance potency and hydrophilicity, supported by docking and 3D-QSAR studies for a deeper understanding of their binding disposition (Baraldi et al., 2008).
Mechanism of Action
Target of Action
Similar purine derivatives have been known to interact withUrate Transporter 1 (URAT1) . URAT1 is a widely studied target of urate transporters and is used for uric acid reabsorption .
Mode of Action
A related process, the direct regioselective c-h cyanation of purines, involves a sequential triflic anhydride activation, nucleophilic cyanation with tmscn, followed by a process of base-mediated elimination of triflous acid (cf 3 so 2 h) .
Biochemical Pathways
Purine derivatives are known to play a crucial role in purine and pyrimidine salvage pathways .
Pharmacokinetics
The presence of a single fluoro or trifluoromethyl group at the 2-, 6-, or 8-position of a purine or purine nucleoside can confer advantageous changes to physicochemical, metabolic and biological properties .
Result of Action
Purine derivatives bearing a cyano group on their framework have received a great deal of attention due to their biological activities .
Action Environment
The stability and activity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-butan-2-yl-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O2/c1-7-9-20-15(23)13-14(19(6)17(20)24)18-16-21(10(3)8-2)11(4)12(5)22(13)16/h10H,7-9H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDRSIXSLBYNIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2C(=C(N3C(C)CC)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-phenyl-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2505521.png)
![4-chloro-2-{(E)-[(1-phenylethyl)imino]methyl}phenol](/img/structure/B2505523.png)


![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2505530.png)
![3-bromobicyclo[1.1.1]pentane-1-carboxylic Acid](/img/structure/B2505531.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide](/img/structure/B2505535.png)
![1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(2-phenylethyl)urea](/img/structure/B2505536.png)



![N-(2-carbamoylphenyl)-1-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperidine-3-carboxamide](/img/structure/B2505542.png)
![6-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B2505544.png)